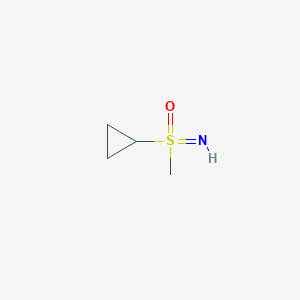

Cyclopropyl (imino)(methyl)-lambda6-sulfanone

Vue d'ensemble

Description

Cyclopropyl (imino)(methyl)-lambda6-sulfanone, also known as CIMLS, is a cyclic sulfone compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals. CIMLS has been studied for its potential to act as a synthetic reagent, a catalyst, and an inhibitor of enzymes. It has been used in the synthesis of a number of different compounds, as well as in the study of enzyme inhibition, and in the development of drugs.

Applications De Recherche Scientifique

Metal-Free Acid-Catalyzed Synthesis

An efficient, metal-free method was reported for constructing α-diarylmethine imino sulfanone via acid-catalyzed 1,6-conjugate addition of sulfoximines to para-quinone methides. This process demonstrates broad functional group tolerance, good to excellent yields, and mild reaction conditions, highlighting its potential in synthesizing complex organic molecules with high atom economy (More et al., 2021).

Chelating Ligands for Homogeneous Catalysis

New heteroditopic imino N-heterocyclic carbenes were explored as chelating ligands in homogeneous catalysis. The synthesis involved several steps, including alkylation, imination, and methylation, leading to stable iminoisopropyl N-heterocyclic carbenes. These compounds, and their sulfur, selenium, and tungsten tetracarbonyl derivatives, were characterized and shown to have potential applications in catalysis (Steiner et al., 2005).

Enantioselective Synthesis

Research on enantioselective access to spirocyclic sultams via chiral Cp(x) -Rhodium(III)-catalyzed annulations was reported. This involves the [3+2] annulation of an N-sulfonyl ketimine and an alkyne, offering a rapid and high-yielding approach to valuable spirocyclic sultams for organic and medicinal chemistry (Pham & Cramer, 2016).

Corrosion Inhibition

Schiff bases derived from sulfanylphenyl imino compounds were investigated as corrosion inhibitors in acidic media. These studies reveal significant decreases in corrosion rates of metals, showing the potential of such compounds in industrial applications where corrosion resistance is crucial (Behpour et al., 2009).

Analytical and Voltammetric Applications

The synthesis and properties of novel fluorine-substituted spirosteroidal thiazolidin-4-one derivatives of sulfa drugs were explored for their analytical and voltammetric applications. These compounds showed promising antimicrobial activities and potential for use in environmental and pharmaceutical analysis (Makki et al., 2016).

Mécanisme D'action

Target of Action

Cyclopropyl (imino)(methyl)-lambda6-sulfanone is a complex compound that likely interacts with multiple targets. For instance, cyclopropyl groups are found in many natural and synthetic compounds with diverse biological activities . Similarly, Schiff bases’ imino-groups are known to grant antimalarial action .

Mode of Action

The cyclopropyl group is known for its unique structural and chemical properties, which make it widespread in natural products and essential for biological activities . The imino group in Schiff bases serves an important role in their biological activity .

Biochemical Pathways

Cyclopropane-containing compounds are known to be involved in diverse biosynthetic pathways . The enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Pharmacokinetics

The cyclopropyl group is known to increase the potency of certain agents . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would likely impact its bioavailability and efficacy.

Result of Action

Compounds containing cyclopropyl and imino groups have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propriétés

IUPAC Name |

cyclopropyl-imino-methyl-oxo-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NOS/c1-7(5,6)4-2-3-4/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTPJYRBBKGUMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl (imino)(methyl)-lambda6-sulfanone | |

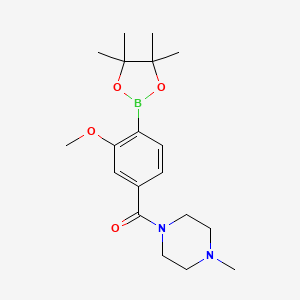

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

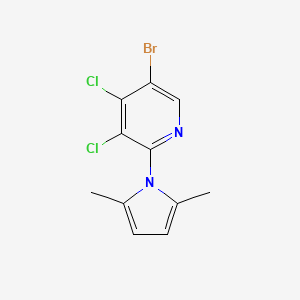

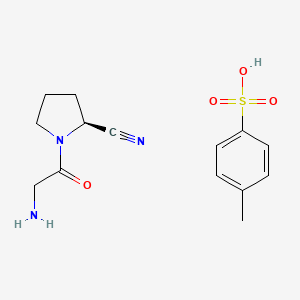

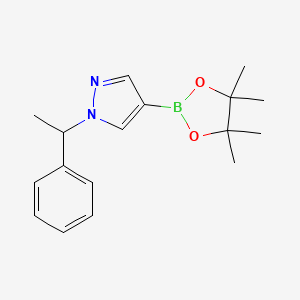

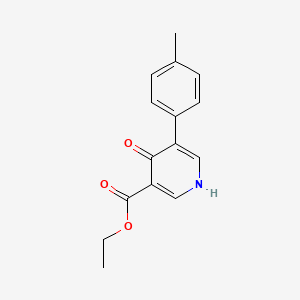

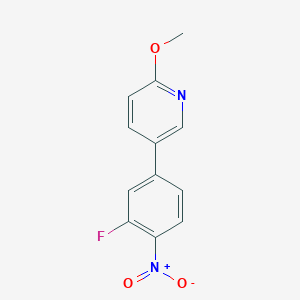

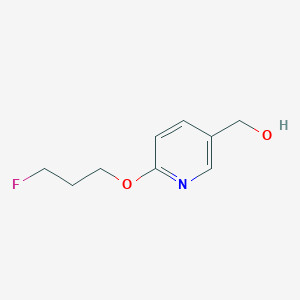

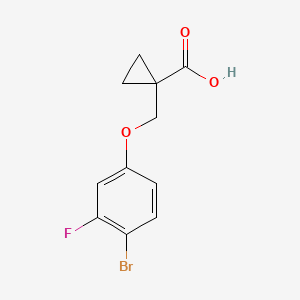

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1406421.png)

![1H-Pyrazole, 1-[(2-chloro-6-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406424.png)

![1-[(2,6-Dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406439.png)